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molecular formula C13H18O4 B8325872 Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

Diethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate

Cat. No. B8325872
M. Wt: 238.28 g/mol
InChI Key: QUEDRIDBPKVZKT-UHFFFAOYSA-N
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Patent
US04347254

Procedure details

A mixture of methanol (12 ml), 10% aqueous sodium hydroxide (12 ml), tetrahydrofuran (12 ml) and 2,2-bisethoxycarbonyl-5-norbornene (2.38 g) was stirred at room temperature for 24 hours and concentrated under reduced pressure. The residue was diluted with water, made acidic with 10% hydrochloric acid (HCl) solution and extracted with ether. The extract was washed with water and dried. Removal of the solvent gave as an oil 2,2-dicarboxy-5-norbornene (Compound No. 2-1) (1.63 g). IRνmaxfilm (cm-1): 2990, 1710, 1340.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO.[OH-].[Na+].C([O:7][C:8]([C:10]1([C:17]([O:19]CC)=[O:18])[CH2:15][CH:14]2[CH2:16][CH:11]1[CH:12]=[CH:13]2)=[O:9])C>O1CCCC1>[C:17]([C:10]1([C:8]([OH:9])=[O:7])[CH2:15][CH:14]2[CH2:16][CH:11]1[CH:12]=[CH:13]2)([OH:19])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
CO
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.38 g
Type
reactant
Smiles
C(C)OC(=O)C1(C2C=CC(C1)C2)C(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)C1(C2C=CC(C1)C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.63 g
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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